An In-depth Technical Guide to 2-Bromo-1-(naphthalen-1-yl)ethanone (CAS 13686-51-6)
An In-depth Technical Guide to 2-Bromo-1-(naphthalen-1-yl)ethanone (CAS 13686-51-6)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This guide focuses on the chemical compound 2-Bromo-1-(naphthalen-1-yl)ethanone, a brominated derivative of 1-acetylnaphthalene. It is a valuable laboratory chemical, primarily utilized as an intermediate in organic synthesis.
| Identifier | Value |
| Chemical Name | 2-Bromo-1-(naphthalen-1-yl)ethanone |
| CAS Number | 13686-51-6 |
| Molecular Formula | C₁₂H₉BrO |
| Synonyms | 1-(1-Naphthoyl)methyl bromide, 2-Bromo-1-(1-naphthyl)ethanone, Bromomethyl 1-naphthyl ketone |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Bromo-1-(naphthalen-1-yl)ethanone.
| Property | Value | Source |
| Molecular Weight | 249.10 g/mol | [1] |
| Appearance | Solid (form) | [1] |
| Melting Point | 83-84 °C | |
| Boiling Point | 176-178 °C at 3 Torr | |
| Purity | ≥95% (commercially available) | [2][3] |
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-Bromo-1-(naphthalen-1-yl)ethanone are not widely available in peer-reviewed literature or major chemical databases. Commercial suppliers may possess this data but often do not make it publicly accessible. One major supplier explicitly states that they do not collect analytical data for this specific compound.
For research purposes, it is critical to obtain and verify this data upon acquisition of the compound.
Synthesis and Reactivity
2-Bromo-1-(naphthalen-1-yl)ethanone is a reactive α-haloketone, a class of compounds widely used as electrophilic building blocks in organic synthesis. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity allows for the construction of a variety of more complex molecules.
General Synthesis Protocol
A common method for the synthesis of α-bromo ketones is the direct bromination of the corresponding ketone using a brominating agent under acidic conditions. The following is a generalized experimental protocol for the synthesis of 2-Bromo-1-(naphthalen-1-yl)ethanone from 1-acetylnaphthalene.
Reaction:
1-acetylnaphthalene + Br₂ → 2-Bromo-1-(naphthalen-1-yl)ethanone + HBr
Materials:
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1-acetylnaphthalene
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Bromine (Br₂)
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Acetic acid (as solvent and catalyst)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous magnesium sulfate (for drying)
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Appropriate organic solvent for extraction (e.g., dichloromethane)
Procedure:
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Dissolve 1-acetylnaphthalene in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
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Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
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After the addition is complete, continue stirring at room temperature until the reaction is complete (monitoring by TLC is recommended).
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Carefully pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent like dichloromethane.
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Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
The following diagram illustrates a general workflow for the synthesis and purification of 2-Bromo-1-(naphthalen-1-yl)ethanone.
Biological Activity and Applications
There is a notable lack of specific studies on the biological activity of 2-Bromo-1-(naphthalen-1-yl)ethanone in the available scientific literature. However, research on structurally related compounds, particularly those with a naphthyl moiety, suggests potential areas of interest for drug development.
Studies on derivatives of the isomeric 2-Bromo-1-(naphthalen-2-yl)ethanone have shown that this structural backbone can be used to synthesize compounds with anticonvulsant properties. For example, 1-(naphthylalkyl)-1H-imidazole derivatives have been investigated as a class of anticonvulsant agents.[4] It is plausible that 2-Bromo-1-(naphthalen-1-yl)ethanone could serve as a starting material for the synthesis of novel 1-naphthyl-containing compounds with potential therapeutic activities.
Other research has explored the anticonvulsant effects of 1-naphthylacetyl spermine, an analog of a spider toxin, which acts as an antagonist of calcium-permeable AMPA receptors.[5] This highlights the potential for 1-naphthyl derivatives to interact with neurological targets.
Given its reactivity, 2-Bromo-1-(naphthalen-1-yl)ethanone is a versatile intermediate for the synthesis of a wide range of derivatives. These derivatives could be screened for various biological activities, including but not limited to:
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Anticonvulsant activity
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Anti-inflammatory properties
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Anticancer activity
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Antimicrobial effects
Due to the absence of specific biological data for the title compound, a signaling pathway diagram cannot be provided. The logical relationship for its utility is primarily in synthetic chemistry, as outlined in the workflow diagram above.
Safety and Handling
2-Bromo-1-(naphthalen-1-yl)ethanone is an α-haloketone and should be handled with appropriate safety precautions. These compounds are often lachrymatory and can be irritating to the skin, eyes, and respiratory tract.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion and Future Directions
2-Bromo-1-(naphthalen-1-yl)ethanone is a chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. However, there is a clear gap in the publicly available scientific literature regarding its detailed characterization and biological activity.
Future research efforts should focus on:
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Full spectroscopic characterization (NMR, IR, MS) of the compound.
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Development and optimization of synthetic protocols.
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Investigation of its reactivity in various organic transformations.
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Screening of the compound and its derivatives for a range of biological activities to explore its therapeutic potential.
This foundational work is necessary to fully unlock the potential of 2-Bromo-1-(naphthalen-1-yl)ethanone for researchers, scientists, and drug development professionals.
References
- 1. 2-Bromo-1-(1-naphthyl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromo-1-(naphthalen-1-yl)ethanone 95% | CAS: 13686-51-6 | AChemBlock [achemblock.com]
- 3. scbt.com [scbt.com]
- 4. 1-(Naphthylalkyl)-1H-imidazole derivatives, a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and long-lasting anticonvulsant effects of 1-naphthylacetyl spermine, an analogue of Joro spider toxin, against amygdaloid kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

